[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
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Overview
Description
This compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. The structure suggests the presence of a pyridine ring, a phenyl ring, and a trifluoromethyl group .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a basic heterocyclic ring, and a phenyl ring, which is an aromatic hydrocarbon. The trifluoromethyl group is a common substituent in organic chemistry and is known for its high electronegativity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, carbamates in general can undergo reactions such as hydrolysis and alcoholysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the trifluoromethyl group and the pyridine ring could influence properties such as polarity, solubility, and stability .Scientific Research Applications
Antimicrobial Activity
One notable application of compounds similar to [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate is in antimicrobial activity. For instance, research by Hussein (2018) on novel sulfonamide hybrids, which bear some structural resemblance, demonstrated significant antibacterial properties. These compounds were synthesized and evaluated for their antimicrobial effectiveness, showing promising results against specific bacteria (Hussein, 2018).
Synthesis and Molecular Structure Analysis
Another critical aspect of this compound is its synthesis and molecular structure analysis. Studies like that by Castiñeiras et al. (2019) have delved into the synthesis of similar compounds and their structural assessment. These studies often involve complex reactions and detailed X-ray diffractometry to understand the molecular and supramolecular structures (Castiñeiras, García-Santos, & Saa, 2019).
Potential in Cancer Research
Compounds with structural similarities have also been investigated in the realm of cancer research. For example, Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating pyrazole moiety, exhibiting potential as anticancer agents. These studies are crucial for understanding how such compounds can be used in therapeutic contexts, especially in targeting specific cancer cell lines (Gomha, Salah, & Abdelhamid, 2014).
Anti-Inflammatory Properties
Another application is in the development of anti-inflammatory compounds. Research by Karande and Rathi (2017) on derivatives of similar compounds showed notable anti-inflammatory activity. These findings are significant for pharmaceutical applications where inflammation needs to be controlled (Karande & Rathi, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2S/c21-16-8-1-2-9-17(16)29-18-13(5-4-10-25-18)12-28-19(27)26-15-7-3-6-14(11-15)20(22,23)24/h1-11H,12H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMLGHVZVQCOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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